N-(3-methyl-4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide
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Description
N-(3-methyl-4-(N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of cyanoacetohydrazides, which are known to be precursors in reactions leading to the construction of heterocycles . These heterocycles are often involved in various biological activities, suggesting that the compound may interact with multiple targets.
Mode of Action
It is known that cyanoacetohydrazides can act as both an n- and c-nucleophile . This suggests that the compound may interact with its targets through nucleophilic attack, leading to the formation of heterocyclic compounds .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential to form a variety of heterocyclic compounds . These heterocycles can interact with various biological targets, leading to changes in cellular processes.
Result of Action
Given its potential to form heterocyclic compounds, it may have diverse effects depending on the specific targets and pathways it interacts with .
Properties
IUPAC Name |
N-[3-methyl-4-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-13-9-16(22-14(2)25)6-7-19(13)28(26,27)21-12-17-10-18(23-24(17)3)15-5-4-8-20-11-15/h4-11,21H,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKMUFCBJSJKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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